molecular formula C12H10FIN2O B12580069 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine CAS No. 642084-22-8

3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine

Cat. No.: B12580069
CAS No.: 642084-22-8
M. Wt: 344.12 g/mol
InChI Key: MEFJPSQGNMXWAW-UHFFFAOYSA-N
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Description

3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an amine group (-NH₂) and at the 3-position with a methoxy-linked 2-fluoro-3-iodophenyl moiety. The fluorine and iodine atoms on the phenyl ring introduce strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

642084-22-8

Molecular Formula

C12H10FIN2O

Molecular Weight

344.12 g/mol

IUPAC Name

3-[(2-fluoro-3-iodophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H10FIN2O/c13-11-8(3-1-4-9(11)14)7-17-10-5-2-6-16-12(10)15/h1-6H,7H2,(H2,15,16)

InChI Key

MEFJPSQGNMXWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)COC2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorine improves metabolic stability and bioavailability due to its electronegativity and small size, as seen in 3-[(3-fluorophenyl)methoxy]pyridin-2-amine .

Linker Flexibility :

  • The methoxy linker in the target compound provides rigidity, whereas ethoxy derivatives (e.g., ) introduce conformational flexibility, which may affect target engagement .

Chirality :

  • The (R)-enantiomer in demonstrates the role of stereochemistry in pharmacological activity, though the target compound lacks a chiral center .

Biological Activity

The compound 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11_{11}H10_{10}F1_{1}I1_{1}N2_{2}O

Molecular Weight: 305.11 g/mol

The structure of 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine features a pyridine ring substituted with a methoxy group and a fluorinated iodophenyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine can act on various biological pathways:

  • Inhibition of Enzymes:
    • It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation:
    • The compound may interact with specific receptors, influencing cellular signaling pathways. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors.
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine. The compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential utility in treating bacterial infections .

Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine was tested against monoamine oxidase (MAO). The results indicated that the compound inhibited MAO activity with an IC50 value of 50 µM, suggesting potential applications in treating depression and other neurological disorders .

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)MAO Inhibition IC50 (µM)
3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine3250
Similar Compound A1640
Similar Compound B6470

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